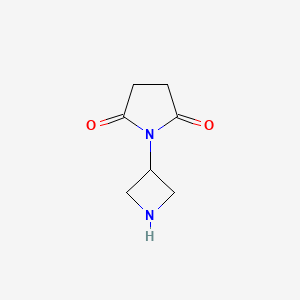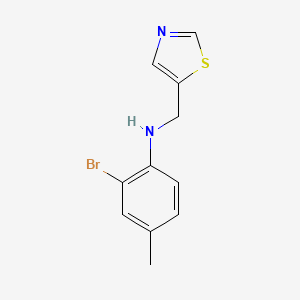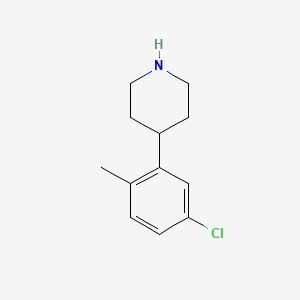
4-(5-Chloro-2-methylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-2-methylphenyl)piperidine is a chemical compound with the molecular formula C12H16ClN It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom The compound is characterized by the presence of a chloro and a methyl group attached to a phenyl ring, which is further connected to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methylphenyl)piperidine typically involves the reaction of 5-chloro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methylphenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(5-Chloro-2-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloro-2-methylphenyl)methylpiperidine: This compound is similar in structure but has a methyl group attached to the piperidine ring instead of a hydrogen atom.
4-(5-Chloro-2-methylphenyl)piperidine hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-(5-chloro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
DGCODHWYHOSLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13242251.png)

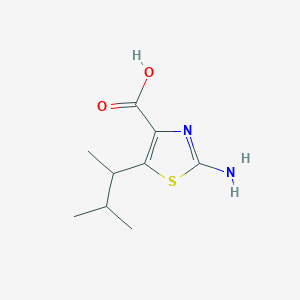
![2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13242265.png)


![2-chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13242283.png)

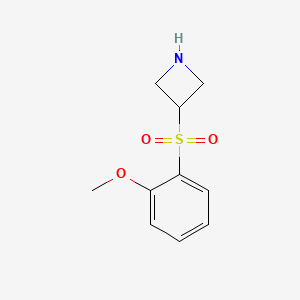
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide](/img/structure/B13242308.png)
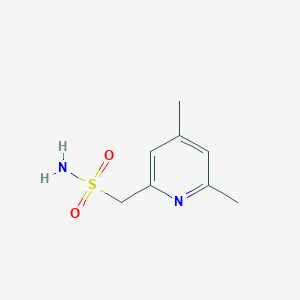
![2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol](/img/structure/B13242327.png)
